molecular formula C4H4INO2S2 B2399199 3-Iodothiophene-2-sulfonamide CAS No. 2243508-22-5

3-Iodothiophene-2-sulfonamide

Cat. No.: B2399199
CAS No.: 2243508-22-5
M. Wt: 289.11
InChI Key: KLPYGTXJQOMBRO-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring substituted with an iodine atom at the third position and a sulfonamide group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodothiophene-2-sulfonamide typically involves the iodination of thiophene followed by sulfonamide formation. One common method is the iodination of thiophene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 3-iodothiophene is then subjected to sulfonamide formation using sulfonamide reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and sulfonamide formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Thiophene amines.

Scientific Research Applications

3-Iodothiophene-2-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.

    Materials Science: It is utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Iodothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromothiophene-2-sulfonamide
  • 3-Chlorothiophene-2-sulfonamide
  • 3-Fluorothiophene-2-sulfonamide

Uniqueness

3-Iodothiophene-2-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to other halogenated thiophene sulfonamides. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-iodothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPYGTXJQOMBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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